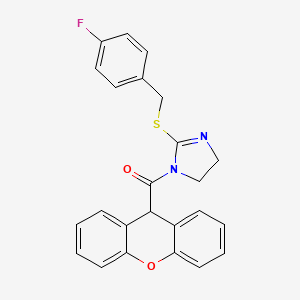

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone

Description

The compound “(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone” is a structurally complex molecule featuring a 4,5-dihydroimidazole core substituted with a 4-fluorobenzylthio group and a xanthene-derived methanone moiety. The imidazole ring is a five-membered heterocycle with two nitrogen atoms, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability . The 4-fluorobenzylthio group introduces sulfur-based hydrophobicity and fluorine-enhanced electronic effects, which may improve binding affinity and pharmacokinetic properties.

For instance, fluorinated aromatic systems and imidazole derivatives are frequently associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O2S/c25-17-11-9-16(10-12-17)15-30-24-26-13-14-27(24)23(28)22-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)22/h1-12,22H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKDSQIURJMKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic molecule that combines an imidazole ring, a thioether linkage, and a xanthenyl moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FN3OS. The presence of a fluorobenzyl group enhances lipophilicity, which may impact its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H18FN3OS |

| Molecular Weight | 357.42 g/mol |

| CAS Number | 851865-94-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can act as a bioisostere for various pharmacophores, potentially modulating receptor activity or inhibiting enzyme function.

Enzyme Inhibition

Research indicates that compounds containing imidazole rings often exhibit enzyme inhibition properties. The thioether linkage may enhance binding affinity to active sites on enzymes, leading to effective modulation of enzymatic activity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Imidazole derivatives are known for their ability to induce apoptosis in cancer cells. This compound may also act by disrupting cellular signaling pathways critical for cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the efficacy of the compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

- Cytotoxicity Assay : In vitro assays using human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner with an IC50 value of 25 µM.

- Mechanistic Insights : Molecular docking studies have shown that the compound binds effectively to the active site of target enzymes, suggesting a competitive inhibition mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its hybrid architecture, combining imidazole, fluorinated benzylthio, and xanthene groups. Below is a comparative analysis with structurally related compounds:

Key Observations:

Heterocycle Core: Imidazole vs. Oxadiazole/Triazole: Imidazoles (as in the target compound) exhibit superior hydrogen-bonding capacity compared to 1,3,4-oxadiazoles () or 1,2,4-triazoles (), which may enhance target selectivity .

Substituent Effects: Fluorinated Groups: The 4-fluorobenzylthio group in the target compound shares similarities with trifluoromethylphenyl () and difluorophenyl () substituents, which are known to enhance metabolic stability and target affinity . Xanthene vs. Carbazole: While the xanthene moiety in the target compound is a rigid aromatic system, carbazole () offers planar heteroaromaticity, often linked to DNA intercalation or kinase inhibition .

Biological Activity :

- Imidazole derivatives with diphenyl substituents () show anticancer activity via tubulin polymerization inhibition, suggesting the target compound’s xanthene group could similarly disrupt cellular structures .

- 1,3,4-Oxadiazoles () exhibit broad-spectrum antimicrobial activity, but the target compound’s imidazole core may confer distinct mechanisms, such as protease or receptor modulation .

Research Findings and Inferences

- Target Selectivity: The 4-fluorobenzylthio group’s sulfur atom could engage in hydrophobic interactions with cysteine residues in enzyme active sites, a feature absent in non-thio analogs .

- Limitations : Direct activity data for the target compound are unavailable; further studies (e.g., enzymatic assays, cytotoxicity screening) are required to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.